Uridine, 5-(1-propynyl)-

Oligonucleotide therapeutics siRNA design antisense oligonucleotides

Uridine, 5‑(1‑propynyl)‑ is a C5‑alkynyl‑modified ribonucleoside (molecular formula C₁₂H₁₄N₂O₆, average mass 282.25 Da) [REFS‑1]. The propynyl substituent extends the π‑electron system of the uracil base without disrupting Watson–Crick pairing, which fundamentally enhances base‑stacking interactions and duplex thermostability when the modified nucleoside is incorporated into RNA strands [REFS‑2].

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 188254-39-9
Cat. No. B13350669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5-(1-propynyl)-
CAS188254-39-9
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1
InChIKeyQLOCVMVCRJOTTM-TURQNECASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Propynyl)uridine (CAS 188254‑39‑9) – A Ribonucleoside Building Block for High-Affinity RNA Oligonucleotides


Uridine, 5‑(1‑propynyl)‑ is a C5‑alkynyl‑modified ribonucleoside (molecular formula C₁₂H₁₄N₂O₆, average mass 282.25 Da) [REFS‑1]. The propynyl substituent extends the π‑electron system of the uracil base without disrupting Watson–Crick pairing, which fundamentally enhances base‑stacking interactions and duplex thermostability when the modified nucleoside is incorporated into RNA strands [REFS‑2]. Unlike its widely studied 2′‑deoxy congener (5‑(1‑propynyl)‑2′‑deoxyuridine, CAS 84558‑94‑1), the ribose sugar of 5‑(1‑propynyl)uridine makes it directly compatible with RNA‑level applications—siRNA, antisense RNA, triplex‑forming oligonucleotides—where the 2′‑OH group is either essential for function or can serve as a handle for further sugar modifications [REFS‑3].

Why 5‑(1‑Propynyl)uridine Cannot Be Replaced by Unmodified Uridine or Generic 5‑Substituted Uridines in RNA‑Focused Procurement


The 5‑propynyl modification is not a passive label but a decisive driver of duplex thermostability and triplex affinity. Unmodified uridine provides baseline Watson–Crick pairing but lacks the extended π‑stacking that the propynyl group confers; consequently, substituting 5‑(1‑propynyl)uridine with ordinary uridine in an RNA oligonucleotide results in a substantial loss of melting temperature (ΔTₘ per modification) and, in triplex contexts, may abolish binding under physiological magnesium concentrations [REFS‑1]. Conversely, other commercially prevalent 5‑substituted uridines—5‑methyluridine (ribothymidine), 5‑bromouridine, 5‑iodouridine—introduce steric bulk, altered hydrogen‑bonding potential, or heavy‑atom effects that do not recapitulate the electronic and steric profile of the propynyl group, leading to divergent hybridization kinetics and nuclease susceptibility [REFS‑2]. The evidence below quantifies the specific gains in duplex and triplex stability that are unique to the propynyl‑modified ribonucleoside and that cannot be achieved by casually swapping in a cheaper or more available analog.

Head‑to‑Head Quantitative Differentiation of 5‑(1‑Propynyl)uridine (CAS 188254‑39‑9) Versus Its Closest Chemical Analogs


Duplex Thermal Stabilisation: 5‑(1‑Propynyl)uridine vs. Unmodified Uridine in DNA and RNA Duplexes

When 5‑(1‑propynyl)uridine replaces thymidine or uridine in oligonucleotides, duplex melting temperatures rise by 1.2–1.7 °C per modification for DNA:DNA duplexes and 1.2–1.4 °C per modification for DNA:RNA duplexes [REFS‑1][REFS‑2]. In the ribo series, a systematic study of 5‑ and/or 2‑modified uridine derivatives found that 2′‑O‑cyanoethyl‑2‑thio‑5‑propynyluridine (which retains the 5‑propynyl motif) raised the Tₘ of RNA:RNA duplexes by +8.5 °C and DNA:RNA duplexes by +10.4 °C relative to the unmodified control, demonstrating that the propynyl group contributes a large fraction of this stabilisation even when combined with other modifications [REFS‑3]. Unmodified uridine, by contrast, provides no such boost and often leads to duplexes that are unstable under physiological conditions.

Oligonucleotide therapeutics siRNA design antisense oligonucleotides thermal melting analysis

Triplex Affinity Ranking: 5‑Propynyl‑dU (PdU) Outperforms Thymidine but Sits Below Charged Propargyl Analogs

In a head‑to‑head comparison of four 5‑propargyl‑modified deoxyuridines incorporated into triplex‑forming oligonucleotides (TFOs), the triplex thermal stability followed the order: T << 5‑propynyl‑dU (PdU) < 5‑dimethylaminopropargyl‑dU (DMAPdU) < 5‑aminopropargyl‑dU (APdU) < 5‑guanidinopropargyl‑dU (GPdU) [REFS‑1]. PdU provided a clear, measurable increase in triplex Tₘ relative to unmodified thymidine but was surpassed by analogs carrying a positive charge at the terminus of the propargyl arm. This ranking was confirmed by both thermal melting and DNase I footprinting experiments. For the ribonucleoside 5‑(1‑propynyl)uridine, the same propynyl pharmacophore predicts a parallel stabilisation hierarchy when incorporated into RNA‑based TFOs; however, the ribose 2′‑OH additionally permits 2′‑O‑alkylation (e.g., 2′‑O‑methyl or 2′‑O‑cyanoethyl) that can further magnify triplex stability, as shown for 2′‑O‑methyl‑5‑propynyluridine [REFS‑2].

Triplex-forming oligonucleotides antigene therapy DNA triplex DNase I footprinting

Sugar‑Specific Differentiation: Ribose vs. 2′‑Deoxyribose Determines Compatibility with RNA‑Centred Platforms

5‑(1‑Propynyl)uridine (ribose) and 5‑(1‑propynyl)‑2′‑deoxyuridine (deoxyribose) share the identical nucleobase modification, yet their sugar identity dictates fundamentally different application domains. The deoxyribose analog has been extensively validated in DNA‑based antisense and triplex oligonucleotides, where the absence of the 2′‑OH is essential for RNase H recruitment [REFS‑1]. The ribose analog, by contrast, is the obligatory building block for RNA‑type therapeutics (siRNA, miRNA mimics, RNA‑based antisense) where the 2′‑OH is required for A‑form helix geometry, Ago2 loading, or can be substituted (e.g., 2′‑O‑methyl, 2′‑O‑cyanoethyl, 2′‑fluoro) to fine‑tune nuclease resistance and pharmacokinetics [REFS‑2]. A recent study demonstrated that antisense oligonucleotides containing 4′‑C‑α‑aminoethoxy‑2′‑O‑methyl‑5‑propynyl‑uridine—a derivative built upon the ribose scaffold—could efficiently activate RNase H when a central DNA gap was retained, achieving superior thermal stability and nuclease resistance compared to the unmodified parent [REFS‑3]. This property cannot be replicated with the deoxyribose analog, which lacks the 2′‑substituent required for the 4′‑aminoethoxy modification.

RNA interference siRNA antisense gapmer RNase H solid‑phase RNA synthesis

Procurement‑Oriented Application Scenarios for 5‑(1‑Propynyl)uridine (CAS 188254‑39‑9) Substantiated by Quantitative Evidence


High‑Affinity siRNA and miRNA Mimic Strands Where Duplex Tₘ Is Rate‑Limiting

When designing siRNA guide strands that must remain hybridised to the passenger strand at 37 °C, each 5‑(1‑propynyl)uridine substitution adds 1.2–1.4 °C to the duplex Tₘ relative to unmodified uridine [REFS‑1]. For a typical 21‑mer siRNA containing 3–4 propynyl‑U modifications, the cumulative ΔTₘ of 4–6 °C can transform a marginally stable duplex (Tₘ ≈ 35 °C) into a robust one (Tₘ ≈ 40 °C), eliminating the need for higher‑cost 2′‑fluoro or locked nucleic acid (LNA) modifications at those positions. This scenario is directly supported by the cross‑study Tₘ data from DNA:RNA duplexes [REFS‑1][REFS‑2] and by the RNA:RNA stabilisation observed with propynyl‑containing uridine derivatives [REFS‑3].

Triplex‑Forming Oligonucleotides for Physiological Magnesium Conditions

Oligonucleotides containing 5‑(1‑propynyl)uridine reduce the magnesium dependence of triplex formation and maintain binding at intracellular Mg²⁺ concentrations (∼1 mM), whereas TFOs composed solely of thymidine require supraphysiological Mg²⁺ (≥10 mM) to achieve comparable affinity [REFS‑4]. This property is critical for intracellular antigene applications—gene correction, transcriptional repression, or site‑specific mutagenesis—where Mg²⁺ concentration cannot be artificially elevated. The triplex stability ranking (T << PdU) provides the quantitative justification for selecting the propynyl‑modified ribonucleoside over unmodified uridine in TFO design [REFS‑5].

Synthesis of 2′‑O‑Modified Antisense Gapmers with Enhanced Nuclease Resistance

The ribose scaffold of 5‑(1‑propynyl)uridine permits installation of 2′‑O‑alkyl or 2′‑O‑cyanoethyl groups that dramatically improve nuclease resistance. When further elaborated at the 4′‑C position (e.g., 4′‑C‑α‑aminoethoxy), the resulting 4′AEopU phosphoramidite yields antisense gapmers that exhibit superior thermal stability and retain RNase H competence [REFS‑6]. This synthetic versatility—unavailable from the 2′‑deoxy analog—makes the ribose propynyl‑U building block the preferred starting material for next‑generation antisense oligonucleotide programs. The published protocols confirm full compatibility with automated solid‑phase synthesis and high stereochemical control [REFS‑6][REFS‑7].

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